2-((2-Bromophenyl)amino)cyclohexyl acetate
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Overview
Description
2-((2-Bromophenyl)amino)cyclohexyl acetate is an organic compound with the molecular formula C14H18BrNO2 It is characterized by the presence of a bromophenyl group attached to an amino group, which is further connected to a cyclohexyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)amino)cyclohexyl acetate typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position, forming 2-bromoaniline.
Amination: The 2-bromoaniline is then reacted with cyclohexylamine under suitable conditions to form 2-((2-bromophenyl)amino)cyclohexane.
Acetylation: Finally, the amino group of 2-((2-bromophenyl)amino)cyclohexane is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromophenyl)amino)cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-((2-Bromophenyl)amino)cyclohexyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2-Bromophenyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorophenyl)amino)cyclohexyl acetate
- 2-((2-Fluorophenyl)amino)cyclohexyl acetate
- 2-((2-Iodophenyl)amino)cyclohexyl acetate
Uniqueness
2-((2-Bromophenyl)amino)cyclohexyl acetate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can influence the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C14H18BrNO2 |
---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
[2-(2-bromoanilino)cyclohexyl] acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-10(17)18-14-9-5-4-8-13(14)16-12-7-3-2-6-11(12)15/h2-3,6-7,13-14,16H,4-5,8-9H2,1H3 |
InChI Key |
USJCPIKXRGTNPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCC1NC2=CC=CC=C2Br |
Origin of Product |
United States |
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